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Boc-L-Ala-L-ala

Cat. No.: B13771097
M. Wt: 278.30 g/mol
InChI Key: OIDSMSOXNMHHCH-LEUCUCNGSA-N
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Description

Significance of Boc-Protected Dipeptides in Modern Organic and Peptide Synthesis

Boc-protected dipeptides, such as Boc-L-Ala-L-Ala, are indispensable building blocks in the synthesis of peptides and proteins. ontosight.ai The tert-butoxycarbonyl (Boc) protecting group is prized for its stability under a range of reaction conditions and its straightforward removal under moderately acidic conditions, often using trifluoroacetic acid (TFA). thermofisher.commasterorganicchemistry.com This selective deprotection allows for the stepwise elongation of a peptide chain with a high degree of control, minimizing the formation of undesired side products and truncated sequences.

The use of pre-formed Boc-protected dipeptides can streamline the synthetic process, particularly in solid-phase peptide synthesis (SPPS), by reducing the number of individual coupling and deprotection steps. This approach can be especially advantageous when synthesizing peptides with repeating amino acid sequences or for overcoming challenges associated with difficult coupling reactions. Furthermore, the hydrophobicity imparted by the Boc group can enhance the solubility of the dipeptide in organic solvents, which is beneficial for synthesis in non-aqueous environments. vulcanchem.com Recent research has also explored the potential of Boc-protected dipeptides as antibacterial agents, suggesting that these molecules may possess intrinsic biological activities. nih.gov

Historical Context and Evolution of Dipeptide Chemistry Methodologies

The journey to modern peptide synthesis has been marked by several groundbreaking developments. The first synthesis of a peptide was achieved by Emil Fischer and Ernest Fourneau in 1901. proteogenix.science A significant leap forward came in 1932 with the introduction of the first reversible Nα-protecting group, the carbobenzoxy (Cbz) group, by Max Bergmann and Leonidas Zervas. proteogenix.sciencenih.gov

However, the field was truly revolutionized in the early 1960s by R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS). nih.govpeptide.com This technique, for which Merrifield was awarded the Nobel Prize, involves anchoring the initial amino acid to an insoluble polymer resin and sequentially adding protected amino acids. peptide.compeptide.com The Boc protecting group, first described in the 1950s, became a key component of early SPPS methodologies, typically paired with benzyl-based (Bzl) side-chain protection. thermofisher.commasterorganicchemistry.com This "Boc/Bzl" strategy dominated the field for many years. masterorganicchemistry.com

In the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced, offering an alternative that was cleavable under mild basic conditions. nih.govpeptide.com While Fmoc chemistry has become more prevalent in many standard applications due to its milder deprotection conditions, Boc chemistry remains crucial for the synthesis of complex peptides, those containing base-sensitive modifications, or hydrophobic peptides. thermofisher.comspringernature.comnih.gov The development of orthogonal protection schemes, where different protecting groups can be removed under distinct conditions, has provided chemists with a high degree of flexibility in designing complex synthetic routes. peptide.com

Role of L-Alanine Residues in Structurally Defined Peptide Architectures

L-Alanine, the second simplest proteinogenic amino acid after glycine, plays a fundamental role in defining the structure of peptides and proteins. wikipedia.org Its small, non-reactive methyl side chain allows for considerable conformational flexibility, yet it is more conformationally constrained than glycine. msu.edu Alanine (B10760859) is frequently found in alpha-helices, where its side chain does not interfere with the helical structure. nih.gov It is also common in beta-sheets, though its presence can sometimes introduce a slight puckering to the sheet. msu.edu

The "Alanine World" hypothesis posits that alanine was one of the earliest amino acids to be incorporated into the genetic code, serving as a fundamental scaffold for the evolution of other amino acids. wikipedia.orgnih.gov In laboratory settings, this foundational role is exploited in a technique called alanine scanning mutagenesis. In this method, individual amino acid residues in a protein are systematically replaced with alanine to probe the contribution of their side chains to the protein's structure and function, while generally preserving the backbone conformation. nih.gov Studies on alanine-based tripeptides have shown that they can adopt distinct conformations in solution, such as extended β-strands or polyproline II-like structures, challenging the notion of a purely random coil for short peptides. nih.gov The chirality of the L-alanine residues in this compound is critical for its compatibility with the natural, L-configured architecture of proteins. vulcanchem.com

Compound Data

PropertyValue
IUPAC Name (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
CAS Number 27317-69-7
Melting Point 132-140 °C

Data sourced from multiple references. ontosight.ailookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O6 B13771097 Boc-L-Ala-L-ala

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2O6

Molecular Weight

278.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid;hydrate

InChI

InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1

InChI Key

OIDSMSOXNMHHCH-LEUCUCNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C.O

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C.O

Origin of Product

United States

Synthetic Methodologies for N Tert Butoxycarbonyl L Alanyl L Alanine and Its Chemical Precursors

Solution-Phase Synthesis Approaches for N-tert-Butoxycarbonyl-L-alanyl-L-alanine

Solution-phase synthesis, a classical approach to peptide bond formation, involves the reaction of protected amino acids in a suitable solvent. This method offers flexibility and is scalable, making it suitable for the production of dipeptides like Boc-L-Ala-L-ala.

Conventional Coupling Reagents and Their Comparative Efficacy

The formation of the peptide bond between Boc-L-alanine and a suitable L-alanine derivative in solution requires the activation of the carboxylic acid group of Boc-L-alanine. This is achieved using coupling reagents, which facilitate the amide bond formation while minimizing side reactions, particularly racemization.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), and uronium/aminium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). fengchengroup.compeptide.com

The efficacy of these reagents can be compared based on reaction speed, yield, and the degree of racemization. While DCC is a cost-effective and widely used reagent, it can lead to the formation of an insoluble N,N'-dicyclohexylurea byproduct, which can complicate purification. peptide.com DIC offers the advantage of forming a soluble urea (B33335) byproduct, simplifying its removal. Uronium-based reagents like HBTU and TBTU are known for their high efficiency and rapid reaction times, often completing coupling in minutes with minimal racemization, especially when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

Coupling ReagentAbbreviationKey AdvantagesPotential Disadvantages
N,N'-DicyclohexylcarbodiimideDCCCost-effective, widely used. fengchengroup.comForms insoluble urea byproduct, potential for racemization. peptide.com
N,N'-DiisopropylcarbodiimideDICForms soluble urea byproduct, simplifying purification. fengchengroup.comCan still lead to some racemization.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHigh coupling efficiency, rapid reaction times, low racemization. peptide.compacific.eduHigher cost compared to carbodiimides.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateTBTUSimilar to HBTU, effective for amide/peptide bond formation. peptide.comnih.govHigher cost.

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.

Reaction temperature and time also need careful control. Lowering the reaction temperature can help to minimize racemization, a common side reaction. For amino acids that are particularly susceptible to racemization, reducing the reaction time is also a viable strategy. creative-peptides.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

Purification Strategies for High-Purity Dipeptide Isolation

Following the coupling reaction, the crude this compound must be purified to remove unreacted starting materials, coupling reagents, and any byproducts. Common purification strategies for dipeptides synthesized in solution include extraction, crystallization, and chromatography.

An initial workup often involves washing the reaction mixture with dilute acidic and basic solutions to remove unreacted starting materials and soluble byproducts. If the dipeptide is a solid, recrystallization from a suitable solvent system is an effective method for achieving high purity. fengchengroup.com For oily products or mixtures that are difficult to crystallize, column chromatography on silica (B1680970) gel is a powerful purification technique that separates compounds based on their polarity. fengchengroup.com

Solid-Phase Peptide Synthesis (SPPS) Strategies Incorporating this compound

Solid-phase peptide synthesis (SPPS) has become a cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. scielo.bramericanpeptidesociety.org In this method, the peptide is assembled stepwise while one end is anchored to an insoluble polymer support, or resin. bachem.com

Resin Attachment and Cleavage Methodologies

The choice of resin is critical in SPPS as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. For the synthesis of peptides using the Boc strategy, the Merrifield resin is a foundational choice. chempep.com The first amino acid, in this case, L-alanine, is attached to the resin via an ester bond.

The Boc protecting group on the α-amino group is then removed using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.com Following deprotection and neutralization, the next amino acid, Boc-L-alanine, is coupled to the resin-bound alanine (B10760859). This cycle of deprotection, neutralization, and coupling is repeated to elongate the peptide chain.

Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin support. For resins used in Boc chemistry, such as the Merrifield resin, this typically requires strong acidic conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF). chempep.com This harsh cleavage step also removes most side-chain protecting groups. The choice of cleavage cocktail often includes scavengers to trap reactive cationic species generated during the process, thereby preventing side reactions with sensitive amino acid residues. sigmaaldrich.com

Resin TypeChemistryAttachment LinkageCleavage ConditionResulting C-Terminus
Merrifield ResinBocEsterStrong acid (e.g., HF) chempep.comCarboxylic acid
Wang ResinFmocBenzyl (B1604629) ester chempep.comMild acid (e.g., TFA) chempep.comCarboxylic acid
Rink Amide ResinFmocAmide chempep.comMild acid (e.g., TFA) chempep.comAmide
2-Chlorotrityl chloride (2-CTC) ResinFmocVery labile ester chempep.comVery mild acid (e.g., 1% TFA) iris-biotech.deCarboxylic acid

Automated Synthesis Protocols and Their Efficiency

The repetitive nature of the SPPS cycle makes it highly suitable for automation. americanpeptidesociety.orgspringernature.com Automated peptide synthesizers perform the deprotection, washing, coupling, and capping steps in a programmed sequence, which significantly enhances the speed and reproducibility of peptide synthesis. americanpeptidesociety.orgnih.gov

Automation minimizes human error and allows for the synthesis of multiple peptides in parallel, leading to high-throughput production. americanpeptidesociety.org Modern automated synthesizers can incorporate features like real-time monitoring of reaction completion, for instance, by detecting the release of the Fmoc chromophore during deprotection in Fmoc-based synthesis. bachem.comnih.gov While Boc-SPPS is also automated, the harsh reagents used for Boc deprotection (TFA) and cleavage (HF) require instrumentation built from highly resistant materials. The efficiency of automated synthesis is generally high, with coupling efficiencies often exceeding 99% for each step, which is crucial for the synthesis of long peptides. nih.gov The development of automated fast-flow peptide synthesizers further improves the speed and efficiency of the process. nih.gov

Orthogonal Protecting Group Schemes for Complex Peptide Assembly

In the context of synthesizing more complex peptides containing the Boc-L-Ala-L-alanine moiety, orthogonal protecting group strategies are essential. biosynth.comiris-biotech.de These strategies allow for the selective removal of one type of protecting group in the presence of others. biosynth.comiris-biotech.de The two most prominent schemes in peptide synthesis are the Boc/benzyl (Bzl) and the Fmoc/tert-butyl (tBu) strategies. slideshare.netnih.goviris-biotech.de

The Boc/Bzl strategy is considered quasi-orthogonal as both protecting groups are removed by acidic conditions, albeit of different strengths. biosynth.com The N-terminal Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the C-terminal benzyl ester and benzyl-based side-chain protecting groups require strong acids like hydrofluoric acid (HF) for cleavage. iris-biotech.de

Conversely, the Fmoc/tBu strategy offers true orthogonality. biosynth.comiris-biotech.de The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed by a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), while the C-terminal and side-chain tert-butyl protecting groups are cleaved by an acid like TFA. nih.goviris-biotech.de This allows for the selective deprotection of the N-terminus for chain elongation without affecting other protected functionalities.

Below is a comparative table of these two primary orthogonal protection strategies:

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
N-terminal Protection Boc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
N-terminal Deprotection Moderate acid (e.g., TFA)Base (e.g., 20% piperidine in DMF)
C-terminal/Side-chain Protection Benzyl-based (e.g., Bzl, OBzl)tert-Butyl-based (e.g., tBu, OtBu)
C-terminal/Side-chain Deprotection Strong acid (e.g., HF)Moderate acid (e.g., TFA)
Orthogonality Quasi-orthogonalFully orthogonal
Key Advantage Historically significant, useful for certain base-sensitive sequences.Milder N-terminal deprotection conditions, widely used in automated synthesis. nih.gov

Stereoselective Synthesis and Enantiomeric Purity Considerations

Maintaining the stereochemical integrity of the chiral centers in both alanine residues is paramount during the synthesis of Boc-L-Ala-L-alanine.

Chiral Resolution Techniques Applied in Dipeptide Synthesis

Should a racemic or diastereomeric mixture of the dipeptide be formed, chiral resolution techniques can be employed for separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for this purpose. nih.gov

Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin or ristocetin (B1679390) A, have demonstrated broad selectivity for N-protected amino acids and peptides. For instance, the enantiomers of t-BOC-alanine have been successfully resolved using a CHIROBIOTIC T column. Similarly, amylose-based CSPs have been used for the enantiomeric resolution of dipeptides. nih.gov

The separation of the four stereoisomers of DL-Ala-DL-Ala has been achieved on a ristocetin A CSP, with the elution order being D-Ala-L-Ala, L-Ala-L-Ala, D-Ala-D-Ala, and finally L-Ala-D-Ala. mst.edu This demonstrates the capability of such systems to resolve diastereomers.

The following table illustrates typical parameters for the chiral HPLC resolution of a dipeptide, based on available literature for similar compounds.

ParameterValue
Chiral Stationary Phase Ristocetin A
Mobile Phase Methanol (B129727)/Water mixture with buffer
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Separation Factor (α) for Diastereomers > 1.1
Resolution (Rs) for Diastereomers > 1.5

Note: The values for separation and resolution factors are representative for dipeptide diastereomers on this type of column and may vary for Boc-L-Ala-L-alanine.

Another classical method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic peptide with a chiral resolving agent, such as a chiral amine or acid, to form diastereomeric salts which can then be separated by fractional crystallization due to their different solubilities. wikipedia.org

Preservation of Chirality During Peptide Bond Formation

A significant challenge in peptide synthesis is the risk of racemization of the activated amino acid residue during coupling. nih.gov The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. The use of urethane-based protecting groups like Boc and Fmoc helps to suppress this side reaction. bachem.com

The choice of coupling reagent and the addition of racemization-suppressing additives are crucial. bachem.com Carbodiimide-mediated couplings with the addition of HOBt or HONSu are effective in minimizing racemization. Other coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also known for their efficiency and low racemization levels. bachem.com The use of OxymaPure as an additive in combination with carbodiimides has also been shown to be highly effective at suppressing racemization. acs.org

Large-Scale Synthesis and Industrial Scalability Aspects (Methodological Focus)

For the industrial production of Boc-L-Ala-L-alanine, the synthetic methodology must be scalable, cost-effective, and environmentally considerate.

Liquid-phase peptide synthesis (LPPS) is often the method of choice for the large-scale production of short peptides like dipeptides. bachem.com LPPS allows for the synthesis to be carried out in solution, which facilitates purification of intermediates at each step, potentially leading to a purer final product compared to solid-phase synthesis where impurities can accumulate. bachem.com

The choice of coupling reagents for large-scale synthesis is critical, with factors such as cost, reactivity, safety, and the ease of removal of by-products being important considerations. omizzur.com While carbodiimides like DCC are cost-effective, the formation of insoluble dicyclohexylurea (DCU) can complicate purification on a large scale. creative-peptides.com Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often preferred in industrial settings.

More recent innovations in large-scale peptide synthesis focus on sustainability and efficiency. The "Molecular Hiving™" technology, for instance, utilizes soluble supports to allow for synthesis in solution, which reduces the consumption of solvents and reagents compared to traditional solid-phase methods. bachem.com Another approach involves the use of coupling reagents like T3P® (propylphosphonic anhydride), which promotes rapid and efficient peptide bond formation with the generation of water-soluble by-products, simplifying the work-up procedure. nih.gov

The following table provides a methodological comparison of different large-scale synthesis approaches applicable to Boc-L-Ala-L-alanine.

MethodologyKey FeaturesAdvantages for ScalabilityPotential Challenges
Classical Liquid-Phase Synthesis Stepwise synthesis in solution with intermediate purification. bachem.comHigh purity of final product, suitable for short peptides.Can be time-consuming and labor-intensive.
Solid-Phase Peptide Synthesis (SPPS) Peptide is assembled on a solid resin support.Amenable to automation, rapid synthesis cycles. iris-biotech.deAccumulation of impurities, high consumption of reagents and solvents.
Molecular Hiving™ Technology Utilizes soluble supports for synthesis in solution. bachem.comReduced solvent and reagent use, in-process controls. bachem.comMay require specialized process development.
T3P® Mediated Synthesis Uses propylphosphonic anhydride (B1165640) as a coupling reagent. nih.govFast reactions, water-soluble by-products, high efficiency. nih.govReagent cost and availability for very large scale.

Advanced Spectroscopic and Analytical Characterization of N Tert Butoxycarbonyl L Alanyl L Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Boc-L-Ala-L-Ala. It provides detailed information about the chemical environment of individual atoms, enabling the complete assignment of the molecular structure.

¹H NMR and ¹³C NMR Chemical Shift Analysis in Conformational Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts of the protons and carbons are indicative of their local electronic environments, which are influenced by the molecule's conformation.

In a typical ¹H NMR spectrum of a protected dipeptide ester like N-Boc-L-Ala-L-Ala-OMe in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to different protons can be observed. rsc.org For instance, the amide protons (CONH) typically appear as a broad singlet or doublet, while the protons of the tert-butoxycarbonyl (Boc) protecting group are visible as a sharp singlet. rsc.org The methyl protons of the two alanine (B10760859) residues often show distinct doublets due to their different chemical environments. rsc.org

Similarly, the ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the peptide bond and the ester group, as well as the carbons of the Boc group, exhibit characteristic chemical shifts. rsc.org The differing electronic environments of the two alanine residues can also lead to separate signals for their respective carbons. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Assignment ¹H Chemical Shift (ppm) in CDCl₃ rsc.org ¹³C Chemical Shift (ppm) in CDCl₃ rsc.org
CONH 6.94 (broad singlet) -
OCONH 5.28 (doublet, J = 6.7 Hz) -
CHCOOCH₃ 4.53 (pentet, J = 7.2 Hz) -
CHCONH 4.18 (multiplet) -
OCH₃ 3.71 (singlet) 52.33
(CH₃)₃C 1.40 (singlet) 28.27
CH₃CH (Ala1) 1.36 (doublet, J = 7.2 Hz) 18.17
CH₃CH (Ala2) 1.33 (doublet, J = 7.1 Hz) 18.16
C=O (amide) - 172.27
C=O (ester) - 173.22
C=O (Boc) - 155.24
C(CH₃)₃ - 80.19
CH (Ala1) - 47.98
CH (Ala2) - -

Note: Data is for the methyl ester derivative (this compound-OMe). Chemical shifts can vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) in Dipeptide Structure Determination

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and determining the three-dimensional structure of dipeptides.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the alanine residues.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which is crucial for determining the peptide's conformation and the relative orientation of the amino acid side chains.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the entire molecular framework, including the connections between the Boc group, the alanine residues, and any ester or other functionalities.

The use of these techniques allows for a comprehensive structural analysis, confirming the sequence and stereochemistry of the dipeptide. uib.es

Solid-State NMR Applications in Dipeptide Characterization

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their solid form. For dipeptides like this compound, ssNMR can reveal information about intermolecular interactions, such as hydrogen bonding, which dictates the packing of molecules in the crystal lattice. rsc.org Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR are used to obtain high-resolution spectra of solid samples, where the chemical shifts can differ from those in solution due to packing effects and the absence of solvent interactions. rsc.org This can be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the hydrogen bonding interactions within this compound.

The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide and carbamate (B1207046) groups. The positions of these bands are sensitive to hydrogen bonding. For instance, a lower frequency for the N-H stretching vibration often indicates its involvement in a hydrogen bond. Similarly, the C=O stretching frequencies can shift depending on whether they are acting as hydrogen bond acceptors. researchgate.netvdoc.pub

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. uni-giessen.de The analysis of both IR and Raman spectra can give a more complete picture of the vibrational modes of the molecule and the strength and nature of the hydrogen bonding network in the solid state. researchgate.netvdoc.pub

Table 2: Typical Infrared Absorption Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) rsc.org
N-H (Amide) Stretching 3300-3500
C-H (Alkyl) Stretching 2850-3000
C=O (Urethane) Stretching ~1700
C=O (Amide I) Stretching 1630-1680
N-H (Amide II) Bending 1510-1570

Note: These are general ranges and the exact positions can be influenced by the physical state and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Integrity and Purity Assessment

Mass spectrometry is a critical analytical technique for confirming the molecular weight and assessing the purity of synthesized peptides.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. semanticscholar.org This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming that the correct compound has been synthesized. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the dipeptide for MS analysis. researchgate.net The observed exact mass can be compared to the calculated theoretical mass to verify the molecular formula. google.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Detailed tandem mass spectrometry (MS/MS) data for N-tert-Butoxycarbonyl-L-alanyl-L-alanine is not extensively available in the public domain. However, based on the known fragmentation patterns of Boc-protected peptides, a general pathway can be predicted. The fragmentation of Boc-protected peptides in MS/MS analysis is typically characterized by the initial loss of the Boc group or components thereof.

Common fragmentation pathways for Boc-protected amino acids and peptides include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the precursor ion. For this compound, this would result in significant fragment ions corresponding to [M+H-56]⁺ and [M+H-100]⁺. Subsequent fragmentation would then involve the peptide backbone, leading to the characteristic b- and y-type ions resulting from the cleavage of the amide bond.

For the related unprotected dipeptide, L-alanyl-L-alanine, MS/MS data is available and shows characteristic peptide fragmentation. massbank.eu Analysis of the deprotonated molecule, [M-H]⁻, reveals fragment ions that can be used to sequence the peptide. massbank.eu

A comprehensive analysis of this compound would require specific experimental data to confirm the exact fragmentation pathways and the relative abundances of the resulting ions.

Circular Dichroism (CD) Spectroscopy for Conformational Insight in Solution

Circular dichroism (CD) spectroscopy provides valuable insights into the secondary structure of peptides in solution. While specific CD studies on this compound are not abundant in the literature, research on closely related compounds offers a strong basis for understanding its conformational behavior.

A study on a series of monodisperse, protected L-alanine homo-oligomers with the general formula BOC(L-Ala)nOCH3 (where n = 2–7) provides relevant data, with the n=2 derivative being the methyl ester of this compound. The conformational properties of these peptides were found to be dependent on the solvent, temperature, and concentration. The CD spectra of these oligomers can indicate the presence of β-associated structures, statistical coils, or partially helical conformations.

Furthermore, the contribution of the internal peptide chromophore of L-Ala-L-Ala has been studied in detail. In aqueous solutions at ambient temperature, the L-Ala-L-Ala internal peptide chromophore exhibits a CD spectrum with a prominent negative maximum around 195 nm and a less intense positive maximum at approximately 219 nm. cdnsciencepub.com A very small negative Cotton effect is also observed near 235 nm. cdnsciencepub.com These features are characteristic of a random coil conformation with some local ordered structure.

Based on this information, it can be inferred that this compound in aqueous solution likely adopts a predominantly random coil conformation, influenced by temperature-dependent local interactions. The Boc protecting group may impose some conformational constraints, but the fundamental spectral features would be guided by the dipeptide backbone.

Table 1: Key Circular Dichroism Features of the L-Ala-L-Ala Internal Peptide Chromophore in Water

Wavelength (nm)Sign of Cotton EffectInferred Transition
~195Negativeπ → π
~219Positiven → π
~235Negativen → π*

Data derived from studies on the L-Ala-L-Ala internal peptide chromophore. cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a crystal structure for N-tert-Butoxycarbonyl-L-alanyl-L-alanine has not been deposited in public crystallographic databases. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters and intermolecular interactions, cannot be provided at this time.

Information on the unit cell parameters and crystal packing of this compound is not available due to the absence of a published crystal structure.

A description of the intermolecular interactions in the crystalline state of this compound is not possible without crystallographic data. Such an analysis would typically involve identifying hydrogen bonding networks, van der Waals forces, and other non-covalent interactions that stabilize the crystal lattice.

Conformational Analysis and Intramolecular Interactions of N Tert Butoxycarbonyl L Alanyl L Alanine

Preferred Conformations in Solution and Solid State

Computational studies on alanine (B10760859) dipeptides reveal several low-energy regions on the Ramachandran plot, corresponding to distinct conformations. nih.gov In solution, small alanine peptides exist in a dynamic equilibrium between several conformational states, including the polyproline II (PII) structure, extended β-strand conformations, and various turn structures. acs.orgnih.gov The presence of the bulky N-terminal Boc group is expected to influence this equilibrium significantly.

For turn structures, which are common in short peptides, specific combinations of φ and ψ angles are characteristic. For instance, a Type II' β-turn, which has been observed in the crystal structure of a tetrapeptide containing a Boc-Pro...Ala sequence, is defined by a particular set of dihedral angles for the central two residues (i+1 and i+2). nih.gov While Boc-L-Ala-L-Ala is a dipeptide, it can form turn-like structures such as γ-turns, which are characterized by a seven-membered ring closed by a hydrogen bond.

Table 1: Representative Dihedral Angles for Common Peptide Secondary Structures

Secondary Structure Typical φ Angle (Ala) Typical ψ Angle (Ala)
Right-handed α-helix -60° -45°
β-strand -130° +125°
Polyproline II (PII) -75° +145°
Inverse γ-turn (i+1) -75° +65°

Note: These are idealized values. Actual values in this compound would be influenced by the Boc group and environmental factors.

The N-terminal tert-butoxycarbonyl (Boc) group plays a critical dual role in shaping the conformational landscape of this compound. Firstly, its significant steric bulk restricts the available conformational space for the first alanine residue (Ala1). The t-butyl group can sterically hinder rotations around the N-Cα (φ1) bond, disfavoring certain conformations that would be accessible in an unprotected dipeptide. titech.ac.jpchemrxiv.org

Secondly, and perhaps more significantly, the carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor. acs.org This has been demonstrated in studies of other Boc-protected peptides where an intramolecular hydrogen bond forms between the Boc carbonyl and a downstream amide proton. For example, in tetrapeptide models designed to induce turns, an intramolecular hydrogen bond between the Boc carbonyl oxygen (residue i) and the amide proton of residue i+3 is characteristic of a β-turn. acs.org In the case of the dipeptide this compound, the Boc carbonyl could potentially form a hydrogen bond with the amide proton of the second alanine residue (Ala2), which would stabilize a folded conformation.

Intramolecular Hydrogen Bonding Patterns and Their Stability

Intramolecular hydrogen bonds are key stabilizing forces in defined peptide structures. In a short dipeptide like this compound, these bonds are crucial for the formation of compact, folded conformations such as turns.

While a four-residue β-turn is not possible within a dipeptide, turn-like structures can be formed. The most relevant for a dipeptide is the γ-turn , which involves a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of the following residue (an i to i+2 interaction, considering the Boc group as position i-1). This forms a seven-membered pseudo-cyclic ring (C7). The C7eq conformation, a common low-energy state for alanine dipeptide in nonpolar solvents, is an example of such a turn. mdanalysis.org

There is strong evidence from related systems that the Boc group can facilitate turn formation. Studies on tetrapeptides have shown that the Boc carbonyl can act as the hydrogen bond acceptor for a β-turn (a C10 ring). acs.org In this compound, a similar interaction could occur between the Boc carbonyl oxygen and the amide proton of the C-terminal alanine. This would create an eight-membered ring, which is a recognized turn structure, sometimes referred to as a δ-turn, though less common. The stability of such a turn would depend on the energetic favorability of this hydrogen bond versus interactions with the solvent.

The stability of intramolecular hydrogen bonds is highly dependent on the solvent environment. nih.gov In nonpolar, aprotic solvents like chloroform (B151607) or carbon tetrachloride, intramolecular hydrogen bonds are relatively stable as there is little competition from the solvent for hydrogen bonding sites on the peptide. In these environments, folded conformations stabilized by γ-turns or other intramolecular hydrogen bonds are more likely to be populated. mdanalysis.org

Conversely, in polar, protic solvents such as water or methanol (B129727), the solvent molecules themselves are strong hydrogen bond donors and acceptors. These solvent molecules can compete effectively for the amide protons and carbonyl oxygens of the dipeptide, disrupting weak intramolecular hydrogen bonds. mdanalysis.orgnih.gov This leads to a shift in the conformational equilibrium towards more extended, solvated structures like the PII conformation, which is known to be stabilized by strong hydration of the peptide backbone. nih.gov Therefore, in aqueous solution, this compound is expected to exist as a dynamic ensemble of conformers with a significant population of extended, solvent-exposed forms.

Steric Effects and Chirality on Dipeptide Folding and Stability

The specific three-dimensional arrangement of atoms in this compound, arising from both steric hindrance and the inherent chirality of the L-alanine residues, is a final critical determinant of its conformational preferences.

The methyl side chains of the two alanine residues, while small, contribute to steric crowding that disfavors certain φ/ψ combinations. More significant is the steric influence of the bulky t-butyl component of the Boc group, which restricts the conformational freedom of the N-terminal alanine residue. titech.ac.jpchemrxiv.org This steric hindrance, combined with the electronic properties of the urethane (B1682113) linkage, helps to define the local conformational space.

The homochirality of the dipeptide (containing two L-alanine residues) is fundamental to its ability to adopt regular, folded structures. The use of two amino acids of the same stereochemistry allows for the formation of coherent secondary structures, such as turns and helices, without introducing sharp, disruptive kinks in the peptide backbone. researchgate.net Studies comparing homochiral (L-L) and heterochiral (L-D) peptides have demonstrated that chirality profoundly alters folding and self-assembly pathways. researchgate.net For this compound, the L-L configuration is compatible with the formation of standard turn and helical structures that would be destabilized by the inclusion of a D-amino acid. researchgate.net

Conformational Flexibility and Rotational Barriers around Peptide Bonds

The peptide bond, the amide linkage between the two alanine residues in this compound, possesses a partial double-bond character. This characteristic imparts a planar geometry and significantly restricts free rotation, leading to two primary conformational isomers: trans and cis. emory.edu The trans conformation, where the Cα atoms of the adjacent alanine residues are on opposite sides of the peptide bond, is sterically favored and thus the predominant form. emory.edunih.gov Conversely, the cis conformation, with the Cα atoms on the same side, generally experiences greater steric hindrance.

The interconversion between these two states, known as cis-trans isomerization, is a relatively slow process due to a substantial energy barrier. nih.gov This rotational barrier is a critical parameter in determining the conformational flexibility of the peptide backbone.

Detailed Research Findings

While specific experimental data for the rotational barrier of the peptide bond in this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on similar alanine-containing peptides and general principles of peptide chemistry.

Computational and experimental studies on analogous dipeptides provide a framework for understanding the energetics involved. For instance, the activation energy for the cis to trans isomerization in the dipeptide Ala-Tyr has been determined to be approximately 76.7 ± 1.5 kJ mol⁻¹. researchgate.net General studies on peptide bonds indicate a rotational barrier in the range of 54–84 kJ/mol. emory.edu For acyclic peptides, the energy difference between the more stable trans isomer and the cis isomer is estimated to be around 20.5 kJ/mol (4.9 kcal mol⁻¹), with a barrier to the trans-cis rearrangement of about 89.9 kJ/mol (21.5 kcal mol⁻¹).

These values underscore the significant energy required to rotate the peptide bond, explaining the slow interconversion rates between the cis and trans conformers at room temperature. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the N-terminus of this compound can further influence the conformational preferences and the precise energy landscape, though specific studies quantifying this effect are limited.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating such conformational dynamics. nih.govnih.gov Dynamic NMR experiments, for example, can be used to determine the rates of isomerization and, consequently, the rotational energy barriers. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are also employed to map the potential energy surface of dipeptides as a function of their dihedral angles (phi, ψ), revealing the stable conformers and the transition states between them. researchgate.netresearchgate.netnih.gov Studies on alanine dipeptide mimetics have shown a strong correlation between backbone bond angles and the transitions between secondary structures like α-helices and β-sheets, highlighting the nuanced interplay of forces that govern peptide conformation.

ParameterGeneral Value Range for Alanine-containing Peptides
Rotational Energy Barrier 54–84 kJ/mol
Activation Energy (cis → trans) ~77 kJ/mol
Energy Difference (trans vs. cis) ~20.5 kJ/mol
Predominant Conformation trans

Computational and Theoretical Studies of N Tert Butoxycarbonyl L Alanyl L Alanine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve the electronic Schrödinger equation to predict molecular properties. wikipedia.org For Boc-L-Ala-L-alanine, these calculations provide insight into its stable conformations, bond characteristics, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minima

Density Functional Theory (DFT) is a widely used computational method to determine the equilibrium geometry and conformational preferences of molecules. github.io It calculates the electron density of a system to determine its energy, offering a balance between accuracy and computational cost. ntnu.no For peptides like Boc-L-Ala-L-alanine, DFT is employed to perform geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest possible energy, known as an energy minimum. ntnu.nomdpi.com

The process involves selecting a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). github.iomdpi.com Studies on similar dipeptides, such as L-alanyl-L-alanine, have utilized functionals like B3LYP combined with basis sets like 6-31G(d,p) or aug-cc-pVDZ to map the potential energy surface. researchgate.netkoreascience.krnih.gov By systematically varying the backbone dihedral angles (φ and ψ), a Ramachandran plot can be generated, revealing the lowest energy conformers. researchgate.net For the L-alanyl-L-alanine anion, for instance, DFT calculations have shown that it adopts two distinct, almost equally populated conformers in solution. nih.gov The presence of the bulky N-terminal tert-butoxycarbonyl (Boc) group in Boc-L-Ala-L-alanine influences the accessible conformational space compared to its uncapped counterpart. DFT calculations are crucial for quantifying these steric effects and identifying the most stable three-dimensional structures. researchgate.netresearchgate.net

Table 1: Common Functionals and Basis Sets in DFT Calculations for Peptides

Component Examples Description
Functionals B3LYP, PBE0, M06-2X, BP86 Approximates the exchange-correlation energy, a key component of the total electronic energy. Hybrid functionals like B3LYP are often used for organic molecules. github.ioresearchgate.net

| Basis Sets | 6-31G(d,p), cc-pVDZ, aug-cc-pVTZ | A set of mathematical functions used to build molecular orbitals. The complexity (and computational cost) increases with the size of the basis set. mdpi.com |

Ab Initio Methods for Electronic Property Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate (and computationally expensive) post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed for more precise energy and property predictions. wikipedia.orgntnu.no

These methods are used to predict a wide range of electronic properties for Boc-L-Ala-L-alanine. This includes the distribution of electron density, dipole moments, and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). aps.orgd-nb.info The energy difference between HOMO and LUMO provides an estimate of the chemical reactivity and the energy required for electronic excitation. researchgate.net For amino acids and peptides, ab initio calculations have been used to investigate structural properties, vibrational frequencies (IR spectra), and the nature of intermolecular interactions like hydrogen bonds. researchgate.netacs.org Studies on L-alanine have shown that its electronic structure is dominated by the amine and carboxyl functional groups. aps.org For Boc-L-Ala-L-alanine, these calculations can precisely characterize the intramolecular hydrogen bonds that stabilize specific conformations, such as β-turns.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations excel at describing static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational dynamics of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net

For Boc-L-Ala-L-alanine, MD simulations can reveal how the peptide samples different conformations in solution, the timescale of transitions between these states, and the influence of the solvent environment. arxiv.org An ab initio MD simulation on an alanine (B10760859) dipeptide analog, for example, revealed conformational changes between C5 and C7eq structures occurring on a picosecond timescale, a phenomenon not observed in classical MD simulations using standard force fields at the time. aps.org

Trajectory Analysis and Conformational Transitions

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at sequential time steps. Analysis of this trajectory provides detailed insights into the molecule's dynamic behavior. For Boc-L-Ala-L-alanine, key analyses include monitoring the backbone dihedral angles (φ, ψ) to understand transitions between different regions of the Ramachandran plot. nih.gov

By plotting these angles over time or as a density map, researchers can identify the most populated conformational states and the pathways for transitions between them. nih.gov Hydrogen bond analysis can also be performed to determine the stability and lifetime of specific intramolecular hydrogen bonds that define secondary structures like β-turns or helices. acs.org Cluster analysis is another common technique used to group similar structures from the trajectory, helping to identify the most representative conformations of the peptide.

Force Field Development and Validation for Boc-Dipeptides

Classical MD simulations rely on a set of empirical potential energy functions and associated parameters known as a force field (FF). acs.org The accuracy of an MD simulation is critically dependent on the quality of the force field used. Standard protein force fields like AMBER, CHARMM, GROMOS, and OPLS are widely used, but may require specific validation or refinement for modified peptides like Boc-dipeptides. sjtu.edu.cnnih.gov

The development of a force field for a novel structure like a Boc-protected dipeptide often involves parameterization against high-level quantum chemical calculations or experimental data. researchgate.net For instance, torsional energy profiles around rotatable bonds can be calculated using DFT or MP2 methods. These quantum mechanical energy profiles are then used as a reference to optimize the corresponding torsional parameters in the force field. acs.org Partial atomic charges for the Boc group and the peptide backbone are typically derived by fitting them to the electrostatic potential calculated from quantum mechanics. researchgate.net Validation of the new force field is then performed by running MD simulations and comparing the resulting structural and dynamic properties against available experimental data (e.g., from NMR or X-ray crystallography) or the original quantum calculations. researchgate.net

Table 2: Major Force Fields Used in Peptide Simulations

Force Field Family Common Variants Key Features
AMBER ff99SB, ff14SB, ff19SB Widely used for proteins and nucleic acids; newer versions have improved backbone dihedral parameters. nih.gov
CHARMM CHARMM22, CHARMM36 Extensively parameterized for proteins, lipids, and carbohydrates; known for its robust performance. acs.orgresearchgate.net
GROMOS GROMOS54a7, GROMOS53a6 Developed for the GROMACS simulation package; supports a wide range of molecules. acs.org

| OPLS | OPLS-AA/L | Optimized for liquid simulations and has specific parameter sets for proteins. sjtu.edu.cn |

Semi-Empirical Molecular Orbital Calculations for Conformational Properties

Semi-empirical molecular orbital methods serve as a bridge between classical force fields and ab initio calculations. mpg.de They use a quantum mechanical framework but simplify the calculations by using empirical parameters derived from experimental data to approximate certain complex integrals. mpg.deethernet.edu.et Methods like AM1, PM3, and the more recent PM6 and PM7 are significantly faster than DFT or ab initio methods, allowing for the study of larger systems or longer timescales. mpg.de

For Boc-L-Ala-L-alanine, semi-empirical methods can be used to rapidly scan the conformational space to identify low-energy structures, which can then be further refined using more accurate DFT or MP2 calculations. arxiv.org They are particularly useful for exploring the potential energy surfaces of flexible molecules and have been applied to study the conformational properties of alanine-containing peptides. arxiv.org While generally less accurate than higher-level theories, their computational efficiency makes them a valuable tool for initial conformational searches and for studying systems where ab initio methods would be prohibitively expensive.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of peptides like N-tert-Butoxycarbonyl-L-alanyl-L-alanine, offering insights that complement experimental data. These in silico methods can calculate various spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, by modeling the electronic structure and geometry of the molecule. computabio.commdpi.com

Quantum mechanics (QM) calculations, particularly those using Density Functional Theory (DFT), are central to these predictions. researchgate.net For NMR spectra, theoretical relationships between vicinal spin-spin coupling constants (SSCCs) and dihedral angles (like the χ1 torsion angle of the side chain) can be established using Karplus equations, which are refined by computational models. nih.govacs.org An efficient computational procedure involves optimizing the molecular geometry and then performing NMR calculations. acs.org Methods such as the gauge-invariant atomic orbital (GIAO) are commonly employed within software packages like Gaussian to calculate chemical shifts with considerable accuracy. acs.org Researchers often test various DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**-J) to find the optimal combination for the specific type of nuclei and coupling constants being studied. acs.org

These computational approaches allow for the exploration of different conformers (e.g., C5, C7eq) and their corresponding spectroscopic signatures, helping to identify which structures are most populated in solution. researchgate.net The predicted spectra can be validated by comparison against experimental data, providing confidence in the conformational analysis. computabio.comnih.gov

Below is a table summarizing common computational methods used for predicting spectroscopic parameters for dipeptides.

Table 1: Computational Methods for Spectroscopic Parameter Prediction

Computational MethodPredicted ParameterTypical ApplicationKey Features
Density Functional Theory (DFT) NMR Chemical Shifts, Spin-Spin Coupling Constants (SSCCs)Elucidation of 3D structure in solutionBalances accuracy with computational cost; various functionals (e.g., B3LYP) available. acs.org
Ab initio Methods (e.g., MP2) Conformational Energies, Vibrational Frequencies (IR)High-accuracy determination of stable conformers and their vibrational modes. researchgate.netMore computationally expensive than DFT but can offer higher accuracy.
Gauge-Invariant Atomic Orbital (GIAO) Isotropic Shielding Values (for NMR)Calculation of NMR chemical shifts for specific nuclei. acs.orgA standard method implemented in many quantum chemistry software packages.
Karplus Equation Refinement Dihedral Angles from 3J Coupling ConstantsDetermining side-chain and backbone torsion angles from experimental NMR data. nih.govacs.orgConnects theoretical SSCCs with molecular geometry.

In Silico Modeling of Dipeptide Aggregation (Non-Biological Context)

The self-assembly and aggregation of dipeptides like N-tert-Butoxycarbonyl-L-alanyl-L-alanine in non-biological environments are phenomena of significant interest in materials science and nanotechnology. Computational modeling, especially through molecular dynamics (MD) simulations, provides atomic-level insights into the mechanisms driving this aggregation. nih.gov These simulations can model how dipeptide molecules interact with each other and with solvent molecules to form larger ordered structures.

In a typical in silico study, multiple dipeptide molecules are placed in a simulation box with a chosen solvent (e.g., water, chloroform (B151607), or a mixture) to observe their spontaneous self-assembly. The hydrophobic nature of the alanine side chains and the presence of the bulky N-terminal tert-butoxycarbonyl (Boc) protecting group are critical factors influencing aggregation. mit.edu The Boc group, in particular, can affect the intermolecular hydrogen bonding patterns that are crucial for the formation of stable aggregates. nih.gov

MD simulations track the trajectory of each atom over time, governed by a force field that defines the potential energy of the system. cnr.it Analysis of these trajectories can reveal key information about the aggregation process, including the size and shape of aggregates, the specific intermolecular hydrogen bonds formed, and the conformational changes in the dipeptides upon aggregation. mdpi.com By running simulations under different conditions (e.g., varying temperature or solvent), researchers can predict how these factors influence the final aggregated structures, which could range from amorphous clusters to more ordered fibrillar or crystalline forms. These theoretical models help guide the design of new peptide-based materials with tailored self-assembling properties.

The table below outlines typical parameters for an MD simulation designed to study dipeptide aggregation.

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulation of Dipeptide Aggregation

ParameterExample SpecificationPurpose
Force Field AMBER, CHARMM, GROMOSDefines the potential energy function for all atoms and bonds in the system.
Solvent Model TIP3P (for water), explicit organic solventRepresents the environment in which aggregation occurs.
Initial Configuration Randomly dispersed dipeptide molecules in a simulation boxProvides an unbiased starting point for observing spontaneous self-assembly.
Simulation Time Nanoseconds (ns) to Microseconds (µs)Must be long enough to capture the kinetics and thermodynamics of the aggregation process.
Ensemble NPT (constant Number of particles, Pressure, Temperature)Simulates conditions that mimic a laboratory experiment at a specific temperature and pressure.
Analysis Metrics Cluster size analysis, Radial Distribution Function (RDF), Hydrogen bond analysisQuantifies the extent of aggregation, local molecular packing, and key intermolecular interactions.

N Tert Butoxycarbonyl L Alanyl L Alanine As a Versatile Building Block in Complex Chemical Systems

Incorporation into Oligopeptides and Polypeptides for Structural Studies

The defined stereochemistry and conformational preferences of the alanyl-alanine motif make Boc-L-Ala-L-ala a valuable component for investigating the principles of protein folding and structure. The methyl side chains of alanine (B10760859) are small and non-reactive, allowing researchers to study the effects of the peptide backbone on secondary structure formation without interference from complex side-chain interactions. peptide.com

Design and Synthesis of Sequence-Specific Peptide Scaffolds

This compound is frequently utilized in the synthesis of custom peptides designed to adopt specific secondary structures, such as α-helices or β-sheets. The Boc protecting group is crucial for modern peptide synthesis, enabling the sequential addition of amino acids to a growing peptide chain. nbinno.com Its removal under mild acidic conditions preserves the integrity of the nascent peptide. peptide.com

Researchers use this dipeptide as a starting point for creating well-defined peptide scaffolds. For instance, incorporating the Ala-Ala unit can help nucleate or stabilize helical structures. Alanine is recognized as a strong helix-forming residue, and its repetition can enforce this conformation. nih.gov

A key technique in structural biology is "alanine scanning," where individual amino acid residues in a peptide sequence are systematically replaced with alanine to determine their importance for the peptide's structure and function. peptide.com Boc-L-Ala-OH and by extension, the dipeptide this compound, are fundamental reagents in the synthesis of the peptide libraries required for these studies. peptide.com

Table 1: Key Aspects of this compound in Peptide Scaffold Synthesis

FeatureRole in SynthesisStructural Implication
Boc Protecting Group Protects the N-terminus during coupling reactions; easily removed with mild acid (e.g., TFA). peptide.comAllows for the controlled, stepwise elongation of the peptide chain.
L-Ala-L-Ala Core Provides a conformationally simple and predictable dipeptide unit.Acts as a strong helix-forming motif, influencing the secondary structure of the final oligopeptide. nih.gov
Chirality Defined L-configuration at both α-carbons.Ensures the synthesis of stereochemically pure peptides, which is critical for predictable folding.

Exploration of Dipeptide Repeating Units in Macromolecular Constructs

The concept of using dipeptide units can be extended from simple oligopeptides to large polypeptides and polymers. Thermal polymerization of N-Boc-tripeptide derivatives has been shown to produce higher molecular weight polypeptides, demonstrating a pathway for creating macromolecules from protected peptide fragments. researchgate.net The this compound unit can be incorporated into longer repeating sequences (e.g., -(Ala-Ala-Xxx)n-) to generate artificial proteins with collagen-like or other predictable tertiary structures.

The synthesis of such polymers often involves the initial preparation of a protected monomer unit, such as Boc-(Ala)n-OH, which is then polymerized. In one study, Boc-Ala-Ala-Ala-OH was synthesized and used in thermal polymerization reactions, indicating that such N-protected oligopeptides can serve as precursors to sequential polypeptides. researchgate.net The Boc group is removed either before or during the polymerization process to allow for the formation of long peptide chains. These synthetic macromolecules are invaluable for studying protein folding, material science applications, and understanding the structural roles of repeating peptide sequences.

Role in Peptidomimetic Design and Synthesis (Chemical Synthesis Perspective)

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like stability against enzymatic degradation, bioavailability, and receptor affinity. This compound serves as a useful starting point or reference structure in the chemical synthesis of these sophisticated molecules.

Dipeptide Isosteres and Their Synthetic Access

A dipeptide isostere is a non-peptide chemical structure that mimics the spatial arrangement and electronic properties of a natural dipeptide. A common strategy in peptidomimetic design is to replace the labile amide bond (-CO-NH-) with a more stable linkage, such as an alkene ((E)-C=C-).

The synthesis of (E)-alkene dipeptide isosteres has been developed to replace specific peptide bonds within biologically active molecules. nih.gov For example, methodologies exist for creating isosteres of L-Arg-L/D-Nal, which could be adapted for simpler dipeptides like Ala-Ala. nih.gov The synthesis often involves complex multi-step organic reactions, starting from protected amino acid derivatives. While not directly starting from this compound, the synthesis of an Ala-Ala isostere would begin with Boc-L-alanine and another modified amino acid precursor, using established synthetic routes to form the non-peptidic linkage.

Another approach involves creating aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. nih.gov These building blocks can be coupled to a solid support and then undergo various reactions, such as reductive amination, to form peptide isosteres in a combinatorial fashion. nih.gov

Conformationally Constrained Analogs Incorporating the this compound Motif

Restricting the conformational freedom of a peptide can lock it into its biologically active shape, leading to enhanced potency and selectivity. iris-biotech.de This is often achieved by incorporating cyclic structures or α,α-disubstituted amino acids. iris-biotech.de

The this compound motif can be incorporated into a larger, conformationally constrained scaffold. For instance, a synthetic strategy could involve cyclizing a peptide chain that includes the Ala-Ala sequence. The synthesis of such constrained analogues often employs building blocks protected for solid-phase peptide synthesis. acs.org A lactam-based peptidomimetic, for example, can be synthesized to embed a dipeptide region into a bicyclic ring skeleton, effectively constraining its conformation. nih.gov The synthesis would involve coupling a protected phenylalanine derivative to a modified proline derivative, followed by intramolecular reactions to form the rigid structure. nih.gov A similar strategy could be envisioned where this compound is used as the linear precursor that is subsequently cyclized or integrated into a more rigid framework.

Table 2: Strategies for Peptidomimetic Design Based on the Ala-Ala Motif

StrategyChemical ModificationSynthetic Precursor ExampleDesired Outcome
Dipeptide Isosteres Replacement of the amide bond with a stable mimic (e.g., (E)-alkene). nih.govBoc-L-alanine aldehyde, organometallic reagents. nih.govIncreased stability to proteolysis, altered pharmacokinetics.
Conformational Constraint Incorporation of the dipeptide into a cyclic or bicyclic system. nih.govLinear this compound-containing peptide for subsequent cyclization.Enhanced receptor affinity and selectivity. iris-biotech.de
α,α-Disubstitution Replacement of α-hydrogens with alkyl groups to restrict bond rotation. iris-biotech.deBoc-protected α,α-dialkylated amino acid derivatives.Stabilization of helical conformations. iris-biotech.de

Supramolecular Chemistry and Self-Assembly of this compound Derivatives (Non-Biological Applications)

In non-biological contexts, the self-assembly of peptide-based molecules into well-ordered nanostructures is a burgeoning field with applications in materials science, nanotechnology, and electronics. The Boc group, combined with the hydrogen-bonding capabilities of the peptide backbone, can drive the spontaneous organization of molecules into higher-order structures.

Derivatives of Boc-dipeptides, particularly those containing aromatic residues, are known to self-assemble into various nanostructures like nanotubes, microspheres, and microtapes. rsc.orgrsc.org For example, N-Boc protected analogues of diphenylalanine have been shown to form distinct morphologies depending on the solvent conditions. rsc.org The self-assembly process is driven by a combination of hydrogen bonds between the peptide backbones and π-stacking interactions of aromatic side chains.

While this compound lacks aromatic side chains for π-stacking, its self-assembly would be primarily governed by hydrogen bonding and hydrophobic interactions from the Boc and methyl groups. The tert-butyl group of the Boc moiety can disrupt the typical hydrogen-bonding patterns seen in unprotected peptides, leading to different and potentially unique assembled structures. researchgate.net Research on the co-assembly of diphenylalanine (FF) and its Boc-modified derivative (Boc-FF) showed that the Boc group disrupts the hydrogen bond packing, resulting in more flexible and curved fibers. researchgate.net This demonstrates that the Boc group is not merely a passive protecting group but an active participant in directing supramolecular assembly.

The resulting nanostructures from this compound derivatives could find use as templates for nanomaterials, components in molecular electronics, or as biocompatible scaffolds, leveraging the predictable self-organization directed by the simple dipeptide structure.

Formation of Nanostructures and Ordered Assemblies

The self-assembly of peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, driven by a complex interplay of non-covalent interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces. While aromatic dipeptides, particularly N-protected diphenylalanine derivatives, are extensively studied for their ability to form highly ordered structures like nanotubes, nanospheres, and hydrogels, aliphatic dipeptides such as N-tert-Butoxycarbonyl-L-alanyl-L-alanine (Boc-L-Ala-L-alanine) also possess the fundamental characteristics required for spontaneous self-organization. nih.govresearchgate.net

The process is initiated by molecular recognition, where the peptide backbones arrange to maximize hydrogen bonding, a key interaction in forming stable assemblies. The Boc protecting group and the methyl side chains of the alanine residues contribute to the hydrophobic interactions that further stabilize the resulting supramolecular structures. rsc.org For analogous Boc-protected dipeptides, this self-association leads to the formation of hierarchical structures. For example, N-tert-butoxycarbonyl diphenylalanine (Boc-Phe-Phe) is known to self-assemble into nanotubes and nanospheres depending on the solvent conditions. nih.gov Similarly, other derivatives like Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine can form nanotubes that subsequently assemble into larger microtapes. rsc.orgrsc.org

While specific morphological studies on Boc-L-Ala-L-alanine are not as prevalent, the underlying principles suggest its capacity to form fibrillar or other ordered assemblies. The balance between the hydrophilic peptide backbone and the hydrophobic moieties dictates the final morphology of the nanostructures formed in solution.

Influence of Dipeptide Chirality on Self-Assembly Morphology

Chirality is a critical determinant in the self-assembly of peptides, profoundly influencing the morphology and properties of the resulting nanostructures from the molecular to the macroscopic level. rsc.org The stereochemistry of the constituent amino acids dictates the peptide's conformational preferences and its packing arrangement, leading to distinct assembly pathways and structures. rsc.orgresearchgate.net A change in the chirality of just one amino acid in a dipeptide sequence—from a homochiral (L-L or D-D) to a heterochiral (L-D or D-L) configuration—can drastically alter the final supramolecular architecture. nih.gov

Homochiral dipeptides, such as Boc-L-Ala-L-alanine, tend to adopt conformations that induce a natural twist, often leading to the formation of helical or twisted ribbons and fibrils. In contrast, heterochiral dipeptides, like a hypothetical Boc-L-Ala-D-alanine, can favor more extended, flatter conformations. This structural difference at the molecular level can prevent the twisting seen in homochiral assemblies, instead promoting the formation of structures like nanotubes, nanobelts, or flat sheets. nih.govunits.it This principle has been observed in various peptide systems where alternating D- and L-amino acids facilitate the creation of highly stable, ordered assemblies. units.it The introduction of a D-amino acid can disrupt the secondary structure typical of L-peptides, leading to entirely different packing motifs. nih.gov

The table below summarizes the generally expected influence of chirality on the morphology of self-assembling dipeptides, based on established principles.

Dipeptide StereochemistryTypical Molecular ConformationResulting Supramolecular Morphology
Homochiral (e.g., Boc-L-Ala-L-alanine) Twisted / BentHelical Nanofibers, Twisted Ribbons, Amorphous Aggregates
Heterochiral (e.g., Boc-L-Ala-D-alanine) Extended / FlatNanotubes, Nanobelts, 2D Sheets, Hydrogels

Application in Organic Reaction Methodology Development

Beyond its role in supramolecular chemistry, Boc-L-Ala-L-alanine serves as a valuable chiral motif in the development of new organic reaction methodologies, particularly in the fields of asymmetric catalysis and synthesis.

Ligand Design for Catalysis (e.g., Pd-catalyzed reactions)

Peptides and amino acid derivatives have emerged as powerful ligands in asymmetric transition-metal catalysis, offering a modular and tunable chiral environment to control the stereochemical outcome of reactions. While extensive research has focused on single N-protected amino acids as ligands, dipeptides like Boc-L-Ala-L-alanine represent a logical extension, providing a more defined and sterically demanding chiral pocket around the metal center.

Mono-N-protected amino acids (MPAAs) are effective ligands for various palladium-catalyzed reactions, including challenging C-H activation processes. nih.gov In these systems, the N-acyl group of the ligand can act as an internal base, accelerating the reaction by facilitating the deprotonation step in the catalytic cycle. nih.gov Boc-L-alanine itself has been identified as a suitable ligand for such transformations. sigmaaldrich.com

Extrapolating from this, a dipeptide ligand like Boc-L-Ala-L-alanine could offer several advantages:

Enhanced Stereocontrol: The dipeptide structure creates a more complex and rigid chiral environment compared to a single amino acid, which can lead to higher enantioselectivity.

Secondary Interactions: The additional amide bond provides another site for hydrogen bonding or other non-covalent interactions with the substrate, further enhancing molecular recognition and stereochemical communication.

Tunability: The dipeptide scaffold can be easily modified at either amino acid residue to fine-tune the steric and electronic properties of the ligand for a specific transformation.

The application of peptide-based scaffolds in asymmetric catalysis is a growing field, with these biomolecules enabling novel substrate activation modes and high levels of selectivity. nih.gov

Chiral Building Block in Asymmetric Synthesis

The use of N-tert-Butoxycarbonyl (Boc) protected amino acids is fundamental to modern peptide synthesis and the broader field of asymmetric synthesis. researchgate.netchemimpex.com The Boc group provides robust protection of the N-terminus, which can be removed under mild acidic conditions, allowing for the sequential construction of peptides and other complex chiral molecules. researchgate.net

Boc-L-Ala-L-alanine functions as a predefined chiral building block, offering a stereochemically pure dialanine unit. This is particularly valuable in:

Solid-Phase Peptide Synthesis (SPPS): It can be used to incorporate a specific Ala-Ala motif into a growing peptide chain, which can be more efficient than adding the amino acids one by one. Its utility as a synthon is demonstrated in the preparation of longer oligopeptides, such as Boc-Ala-Ala-Ala-OH. researchgate.net

Synthesis of Peptidomimetics: As a conformationally more constrained unit than a single amino acid, it serves as a scaffold for designing molecules that mimic the structure and function of natural peptides but may have improved stability or activity.

Complex Molecule Synthesis: The dipeptide can be incorporated into larger, non-peptidic molecules where the defined stereochemistry and spacing of the two alanine units are required to achieve a specific three-dimensional structure or biological function. nih.gov The synthesis of various chiral drugs and bioactive compounds often relies on such versatile and stereochemically defined intermediates. chemimpex.com

Derivatization and Analog Development of N Tert Butoxycarbonyl L Alanyl L Alanine

Terminal Group Modifications and Their Synthetic Pathways

Modifications at the N- and C-termini of Boc-L-Ala-L-Ala are essential for peptide elongation, conjugation, and modulation of physicochemical properties. These transformations involve well-established synthetic protocols from peptide chemistry.

The carboxylic acid at the C-terminus of this compound is a prime site for modification. Esterification and amidation are common strategies used to neutralize the negative charge, improve cell permeability, or prepare the dipeptide for further coupling reactions.

Esterification: The synthesis of C-terminal esters, such as methyl or ethyl esters, is typically achieved by reacting this compound with the corresponding alcohol under acidic conditions or using coupling agents. For instance, reacting the dipeptide with methanol (B129727) in the presence of a catalyst like thionyl chloride or hydrochloric acid yields the methyl ester. nih.gov Alternatively, standard peptide coupling reagents can be employed.

Amidation: C-terminal amidation is critical for mimicking the structure of many naturally occurring peptides and can enhance biological activity and stability. In solid-phase peptide synthesis (SPPS), amides are often generated by using a specific resin, such as a Rink amide resin, from which the final peptide is cleaved as a C-terminal amide. ias.ac.in In solution-phase synthesis, this compound can be activated with a coupling agent and then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide. google.com

ModificationReagents/ConditionsProductPurpose
Esterification (Methyl Ester) Methanol (CH₃OH), Thionyl Chloride (SOCl₂) or HClThis compound-OMeC-terminal protection, precursor for further synthesis
Amidation (Primary Amide) 1. Coupling Agent (e.g., HBTU, HOBt) 2. Ammonia (NH₃) or Ammonium Chloride/BaseThis compound-NH₂Mimic natural peptides, enhance stability and activity
Amidation (Substituted Amide) 1. Coupling Agent (e.g., DCC, EDC) 2. Primary/Secondary Amine (R-NH₂ or R₂NH)This compound-NHRIntroduce specific functionalities

The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group for the N-terminus. peptide.com Exchanging it for other protecting groups like 9-Fluorenylmethyloxycarbonyl (Fmoc) or Benzyloxycarbonyl (Z) is necessary for orthogonal protection strategies in more complex peptide syntheses. iris-biotech.deub.edu This process involves a two-step sequence: deprotection of the Boc group followed by the introduction of the new protecting group.

Boc Deprotection: The Boc group is efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.comamericanpeptidesociety.org This reaction liberates the free amine of the dipeptide as a trifluoroacetate (B77799) salt.

Reprotection: The resulting free amine is neutralized and then reacted with an activated derivative of the new protecting group. For Fmoc protection, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is commonly used. For Z protection, benzyl (B1604629) chloroformate (Z-Cl) is employed. creative-peptides.com

This exchange allows for selective deprotection of the N-terminus under different conditions (Fmoc is base-labile, while Z is removed by hydrogenolysis), which is a cornerstone of modern peptide synthesis. americanpeptidesociety.orgcreative-peptides.com

Protecting GroupStructureIntroduction ReagentCleavage ConditionOrthogonality
Boc (CH₃)₃C-O-CO-Di-tert-butyl dicarbonateStrong Acid (e.g., TFA)Orthogonal to Fmoc and Z
Fmoc Fluorenylmethyloxy-CO-Fmoc-OSu, Fmoc-ClMild Base (e.g., Piperidine)Orthogonal to Boc and Z
Z (Cbz) C₆H₅CH₂-O-CO-Benzyl Chloroformate (Z-Cl)Catalytic Hydrogenation (H₂/Pd)Orthogonal to Boc and Fmoc

Backbone and Side-Chain Modifications for Probing Structure-Activity Relationships

Altering the core structure of the dipeptide by introducing non-standard residues or changing stereochemistry provides deep insights into its conformational preferences and behavior.

Replacing one of the alanine (B10760859) residues with a non-canonical amino acid (ncAA) can introduce novel chemical properties or conformational constraints. nih.govjst.go.jp These analogs are synthesized using standard peptide coupling methods, where one of the L-alanine building blocks is replaced by a protected ncAA. Examples include:

α-Aminoisobutyric acid (Aib): This achiral amino acid is known to strongly promote helical conformations. The synthesis of Boc-L-Ala-Aib-OMe would involve coupling Boc-L-Ala-OH with H-Aib-OMe. acs.org

Dehydrophenylalanine (ΔPhe): This unsaturated amino acid introduces a planar, rigid element into the peptide backbone. Dipeptides containing ΔPhe can be synthesized from their saturated counterparts via oxidation of an intermediate azlactone. nih.gov

The incorporation of ncAAs is a powerful tool for developing peptide mimetics with constrained geometries and potentially enhanced stability. rsc.org

The stereochemistry of amino acids is a critical determinant of peptide secondary structure. ias.ac.in Synthesizing a diastereomer of this compound, such as Boc-L-Ala-D-Ala, can dramatically alter its conformational landscape. While the parent (L,L)-dipeptide may prefer an extended conformation, the introduction of a D-amino acid often induces the formation of specific turn structures, such as β-turns. nih.gov

This stereochemical inversion is achieved by simply substituting L-alanine with D-alanine during the synthesis. For example, Boc-L-Ala-OH can be coupled with D-alanine methyl ester (H-D-Ala-OMe) to yield Boc-L-Ala-D-Ala-OMe. The change in stereochemistry can impact enzymatic stability, as proteases are often stereospecific, and alter binding interactions with chiral receptors. researchgate.netnih.gov Such modifications are a key strategy for transforming bioactive peptides into more drug-like molecules. researchgate.net

Isotopic Labeling Strategies for NMR and Mechanistic Studies

Isotopic labeling is an indispensable technique for detailed structural and mechanistic investigations of peptides using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. americanpeptidesociety.orgjpt.com By replacing specific atoms (like ¹²C, ¹⁴N, or ¹H) with their heavier, NMR-active isotopes (¹³C, ¹⁵N, or ²H), researchers can enhance spectral sensitivity and resolve specific atomic signals.

For this compound, labeling can be achieved by using isotopically enriched starting materials. For instance, commercially available Boc-L-alanine fully labeled with ¹³C and ¹⁵N (Boc-L-[¹³C₃, ¹⁵N]Ala-OH) can be used.

Synthetic Strategies:

Site-Specific Labeling: To label only the N-terminal residue, one would couple Boc-L-[¹³C₃, ¹⁵N]Ala-OH with unlabeled L-alanine methyl ester. Conversely, to label the C-terminal residue, unlabeled Boc-L-Ala-OH is coupled with labeled L-[¹³C₃, ¹⁵N]Ala-OMe.

Uniform Labeling: Coupling two labeled precursors results in a uniformly labeled dipeptide.

These labeled analogs allow for advanced NMR experiments to determine the three-dimensional solution structure, study dynamic processes, and trace metabolic pathways. nih.govvt.edu

IsotopeLabeled Precursor ExamplePurpose in Study
¹³C Boc-L-[¹³C₃]Ala-OHBackbone and side-chain structure determination via NMR
¹⁵N Boc-L-[¹⁵N]Ala-OHProbing hydrogen bonds and backbone dynamics via NMR
²H (Deuterium) Boc-L-[²H]Ala-OHSimplify ¹H NMR spectra, study dynamics and solvent exposure

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
This compoundN-tert-Butoxycarbonyl-L-alanyl-L-alanine
TFATrifluoroacetic acid
Fmoc9-Fluorenylmethyloxycarbonyl
Z / CbzBenzyloxycarbonyl
DCCDicyclohexylcarbodiimide
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526)
HOBtHydroxybenzotriazole
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
DCMDichloromethane
Fmoc-OSuN-(9-Fluorenylmethoxycarbonyloxy)succinimide
Z-ClBenzyl chloroformate
Aibα-Aminoisobutyric acid
ΔPheDehydrophenylalanine
Boc-L-Ala-OHN-tert-Butoxycarbonyl-L-alanine
H-D-Ala-OMeD-alanine methyl ester hydrochloride

Future Research Directions and Unexplored Avenues in N Tert Butoxycarbonyl L Alanyl L Alanine Chemistry

Development of Novel Green Synthesis Protocols

Traditional peptide synthesis methods often rely on hazardous solvents and reagents. The development of environmentally benign "green" synthesis protocols is a key area of future research for the production of Boc-L-Ala-L-Ala and other peptides.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields in peptide synthesis. researchgate.net For Boc-protected dipeptides, microwave-assisted methods have been shown to be more efficient than conventional heating, offering a pathway to faster, solvent-free synthesis. researchgate.net

Alternative Solvents: Research into green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) is ongoing, aiming to replace more hazardous solvents like dimethylformamide (DMF). acs.org Deep eutectic solvents (DES), particularly those containing Brønsted acids like p-toluenesulfonic acid (pTSA), are also being explored for Boc-group deprotection, offering a more environmentally friendly alternative to traditional methods. mdpi.com

Enzymatic Synthesis: The use of enzymes in peptide synthesis offers high selectivity and mild reaction conditions. While not yet widely applied specifically to this compound, the broader field of chemo-enzymatic peptide synthesis is a promising avenue for greener production methods.

Green Synthesis ApproachPotential AdvantagesResearch Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields, potential for solvent-free conditions. researchgate.netOptimization of reaction conditions and scalability.
Alternative SolventsReduced environmental impact and hazardous waste. acs.orgmdpi.comIdentifying effective and recyclable green solvents for coupling and deprotection steps. acs.orgmdpi.com
Enzymatic SynthesisHigh stereoselectivity, mild operating conditions, reduced byproducts. Discovery and engineering of suitable enzymes for Boc-dipeptide synthesis.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To improve the efficiency and consistency of peptide synthesis, real-time monitoring of the reaction process is crucial. The integration of Process Analytical Technology (PAT) is a significant step in this direction.

Advanced spectroscopic techniques are being developed to monitor the different stages of solid-phase peptide synthesis (SPPS), including the coupling of amino acids and the removal of protecting groups. acs.org Near-infrared (NIR) spectroscopy, for instance, has been shown to be a powerful tool for monitoring peptide synthesis, as the spectra show distinct patterns depending on the amino acid sequence. rsc.org This allows for the quantitative monitoring of the reaction with high accuracy. rsc.org Raman spectroscopy is another non-destructive technique that provides real-time information, which can help optimize solvent use and reaction times. acs.org Refractive index monitoring has also been demonstrated as a viable PAT for tracking the progress of SPPS in real-time. acs.org

Rational Design of Dipeptide-Based Molecular Machines (Hypothetical, Theoretical)

The concept of molecular machines, which are molecular systems capable of performing tasks under rational control, is a frontier in chemistry. rsc.org While complex systems based on rotaxanes and catenanes have been developed, the use of simple dipeptides like this compound as components in such machines is still a largely theoretical and hypothetical field. pnas.org

The self-assembly of peptides is a key property that could be harnessed for creating nanostructures. nih.gov Computational methods, such as molecular dynamics simulations, can be used to model the self-assembly behavior of dipeptides. pnas.org By modifying the dipeptide structure, it may be possible to design molecules that respond to external stimuli, such as pH or light, acting as molecular switches. The Boc group itself, being acid-labile, could potentially serve as a component in a pH-responsive system. organic-chemistry.org Machine learning is also emerging as a tool to predict the self-assembly behavior of peptides, which could accelerate the design of novel structures for biomedical applications. pnas.orgresearchgate.net

Expanding Applications in Materials Science for Advanced Functional Materials

The self-assembling properties of dipeptides make them attractive building blocks for advanced functional materials. nih.gov The specific structure of this compound could be leveraged for novel applications in materials science.

Hydrogels: N-Boc protected dipeptides have been shown to form hydrogels under specific conditions. frontiersin.org These hydrogels have potential for use in biomedical applications, such as drug delivery and tissue engineering. frontiersin.org The properties of these hydrogels can be tuned by changing the amino acid sequence and the protecting group.

Piezoelectric Materials: Dipeptides, particularly those containing aromatic residues, can self-assemble into nanostructures with piezoelectric properties. rsc.org While not yet demonstrated for this compound, this suggests a potential avenue for research, exploring its use in environmentally friendly nano-energy harvesting devices. rsc.org

Functional Surfaces: The ability to tailor the chemical properties of dipeptides allows for the creation of surfaces with specific functionalities. This could include surfaces that promote cell growth or resist fouling, which are important for biomedical devices and implants.

Application AreaMaterial TypePotential Functionality
BiomedicalHydrogelsControlled drug release, scaffolds for tissue engineering. frontiersin.orgfrontiersin.org
Nano-energyPiezoelectric NanofibersComponents for environmentally friendly energy harvesting devices. rsc.org
BiomaterialsFunctional CoatingsSurfaces designed for specific biological interactions, such as promoting cell adhesion.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Boc-L-Ala-L-ala with high purity, and what analytical techniques are recommended for characterization?

  • Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) with Boc (tert-butoxycarbonyl) protection for amine groups. Critical steps include deprotection with trifluoroacetic acid (TFA) and coupling using carbodiimide activators like DCC or HOBt. For characterization, reverse-phase HPLC is used to assess purity (>95%), while NMR spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the Boc group and peptide bonds. Mass spectrometry (MS) validates molecular weight. Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios) and adhering to guidelines for experimental rigor .

Q. What are common challenges in achieving high yields during this compound synthesis, and how can they be troubleshooted?

  • Methodological Answer : Low yields often stem from incomplete deprotection or side reactions (e.g., racemization). Mitigate this by optimizing reaction times and using fresh TFA for deprotection. Monitor racemization via chiral HPLC or circular dichroism (CD). If coupling efficiency is poor, switch to more efficient activators like HATU. Document each step meticulously to isolate variables, and validate results against established protocols .

Q. How should researchers handle discrepancies in reported spectral data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer : Cross-reference solvent systems (e.g., DMSO-d6 vs. CDCl3) and calibration standards used in conflicting studies. Replicate experiments under identical conditions to isolate variables. Use databases like SciFinder or PubChem to compare literature data. If inconsistencies persist, conduct 2D NMR (COSY, HSQC) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the conformational behavior of this compound in solution?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using software like GROMACS or AMBER, parameterized with force fields (e.g., CHARMM36). Input experimental NMR-derived distance constraints (NOESY) to refine models. Validate predictions by comparing simulated CD spectra with empirical data. Use density functional theory (DFT) to analyze energy-minimized conformers and identify dominant rotamers .

Q. What experimental design considerations are critical for investigating the pH-dependent stability of this compound?

  • Methodological Answer : Design a matrix of pH buffers (e.g., 2.0–10.0) and monitor degradation kinetics via HPLC. Include controls (e.g., unprotected dipeptides) to isolate Boc group effects. Use Arrhenius plots to model degradation rates. For real-time analysis, employ inline pH probes and UV-Vis spectroscopy. Ensure statistical robustness with triplicate trials and ANOVA for significance testing .

Q. How should researchers address contradictions in biological activity data for this compound derivatives reported in different studies?

  • Methodological Answer : Systematically evaluate variables such as assay conditions (e.g., cell lines, incubation times), compound purity, and solvent effects (DMSO vs. aqueous buffers). Replicate key studies with standardized protocols. Perform meta-analyses to identify trends, and use cheminformatics tools (e.g., PCA) to correlate structural features with activity. Publish negative results to reduce publication bias .

Data Management and Reproducibility

Q. What frameworks ensure rigorous data documentation for this compound research?

  • Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) to record raw spectra, chromatograms, and reaction parameters. Share datasets via repositories like Zenodo or ChemRxiv, including metadata (e.g., instrument settings, software versions). Follow journal-specific guidelines for supplementary materials to enhance reproducibility .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

  • Methodological Answer :

  • Feasible : Assess resource availability (e.g., chiral substrates, advanced instrumentation).
  • Interesting : Target understudied properties (e.g., supramolecular assembly).
  • Novel : Explore applications in drug delivery or biomaterials.
  • Ethical : Ensure compliance with chemical safety protocols (e.g., waste disposal).
  • Relevant : Align with funding priorities (e.g., peptide therapeutics).
    Use peer review and pilot studies to validate alignment with FINER .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.